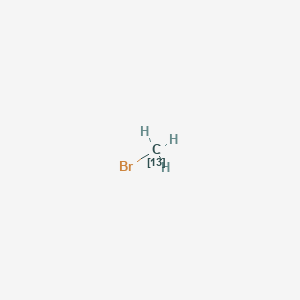

Bromomethane-13C

Description

Properties

IUPAC Name |

bromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Br/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXJHMPEANEGY-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583673 | |

| Record name | Bromo(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51624-21-6 | |

| Record name | Bromo(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51624-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties and Applications of Bromomethane-13C

Executive Summary

Bromomethane-13C (

Core Utility: It serves as the primary "methyl donor" for introducing

Physicochemical Profile

This compound exists as a gas at room temperature and a volatile liquid at 0°C. Its physical behavior mirrors natural bromomethane, with minor deviations in density and molecular weight due to the isotopic mass increase (+1 neutron).

Table 1: Comparative Physical Properties

| Property | This compound ( | Natural Bromomethane ( | Note |

| CAS Number | 51624-21-6 | 74-83-9 | Distinct identifier for regulatory tracking. |

| Molecular Weight | 95.94 g/mol | 94.94 g/mol | +1.0 mass unit shift (M+1). |

| Boiling Point | 3.6 – 4.0 °C | 3.56 °C | Isotope effect on BP is negligible. |

| Melting Point | -93.7 °C | -93.66 °C | Forms a crystalline solid at cryogenic temps. |

| Density (Liquid) | ~1.75 g/mL (at 0°C) | 1.730 g/mL (at 0°C) | Slightly denser due to |

| Vapor Pressure | ~1420 mmHg (20°C) | 1420 mmHg (20°C) | Extremely volatile; requires pressure vessels. |

| Appearance | Colorless Gas | Colorless Gas | Odorless at low conc.; chloroform-like at high. |

Critical Handling Note: Due to its boiling point of ~4°C, this compound must be stored in stainless steel cylinders or sealed ampoules at < 0°C (ideally -20°C or lower) to maintain the liquid phase and minimize pressure buildup.

Spectroscopic Signature (NMR)

The primary value of this compound lies in its nuclear magnetic resonance (NMR) properties.[1] The

Carbon-13 NMR ( -NMR)

-

Chemical Shift (

): 10.0 – 12.0 ppm (relative to TMS in CDCl -

Signal Structure:

-

Proton-Decoupled: Sharp Singlet (

). -

Proton-Coupled: Quartet (

) due to coupling with three attached protons (

-

Proton NMR ( -NMR)

-

Chemical Shift (

): 2.68 ppm . -

Multiplicity: Doublet (

) .-

Unlike natural methyl bromide (which appears as a singlet), the protons in

are split by the active

-

-

Coupling Constant (

): 150 – 152 Hz .-

This large coupling constant is the definitive "fingerprint" for verifying isotopic enrichment.

-

Figure 1: NMR Coupling Logic

Synthesis and Production Workflow

The industrial production of this compound typically follows an acid-catalyzed nucleophilic substitution pathway using Methanol-13C as the starting material. This process is preferred over direct halogenation of Methane-13C due to higher yield and specificity.

Reaction Mechanism

Figure 2: Synthesis & Isolation Workflow

Handling Protocol: The "Vacuum Line" Technique

Because this compound boils at ~4°C, standard syringe techniques are dangerous and inaccurate. The Vacuum Line Transfer method is the authoritative standard for quantitative transfer.

Step-by-Step Protocol

-

System Setup: Connect the storage ampoule of

and the reaction flask to a dual-manifold vacuum line. -

Degassing: Ensure the reaction solvent in the destination flask is degassed (freeze-pump-thaw) to prevent pressure anomalies.

-

Cooling (Destination): Immerse the destination flask in a liquid nitrogen (

) bath (-196°C). -

Transfer:

-

Open the stopcock to the

source. -

The static vacuum will draw the volatile bromide into the destination flask, where it will instantly freeze (desublimate).

-

-

Quantification:

-

Method A (Volumetric): Use a calibrated gas bulb and manometer (

) before condensing. -

Method B (Gravimetric): Weigh the ampoule before and after transfer (requires warming the ampoule to room temp, which is risky; volumetric is preferred).

-

-

Reaction: Once transferred, close the system, warm the reaction flask to the desired temperature, and allow the gas to dissolve into the solvent for reaction.

Applications in Drug Discovery

Metabolic Stability Studies

Replacing a

-

Mechanism:[2] The "M+1" mass shift allows differentiation between endogenous methyl sources and the drug-derived methyl group in biological matrices.

Structural Elucidation

In complex natural products or macrocycles, the specific location of a methyl group is often ambiguous.

-

Technique: HMBC (Heteronuclear Multiple Bond Correlation) NMR experiments using

as a reactant provide strong correlations to neighboring protons/carbons, unambiguously solving the structure.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound (CAS 51624-21-6). [Link]

-

Lacey, M. J., et al. One-bond C-H coupling constants in methyl compounds. Aust. J. Chem., 1970, 23, 1421.[3][4] (Source for J-coupling constants).

Sources

- 1. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. cdpr.ca.gov [cdpr.ca.gov]

- 3. Methyl bromide (74-83-9) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl bromide (74-83-9) 1H NMR [m.chemicalbook.com]

Synthesis and purification of Bromomethane-13C.

Precision Synthesis of Bromomethane-13C ( )

A High-Integrity Protocol for Isotopic Labeling in Drug Discovery

Executive Summary

This technical guide details the synthesis, purification, and handling of this compound (

Part 1: Strategic Importance in Drug Development

The incorporation of a carbon-13 label into a methyl group serves two pivotal functions in modern drug discovery:

-

Metabolic Tracing (ADME): The methyl group is a common site for metabolic oxidation (via Cytochrome P450). Using

allows researchers to synthesize tracers that are metabolically identical to the drug candidate but distinct in mass spectrometry and NMR analysis, facilitating the mapping of metabolic soft spots without the radiotoxicity of Carbon-14. -

Quantitative NMR (qNMR):

-labeled methyl groups provide singlet signals with 100-fold sensitivity enhancement over natural abundance

Part 2: Reaction Design & Thermodynamics

The synthesis relies on the acid-catalyzed nucleophilic substitution of Methanol-

Reaction Equation:

Mechanistic Insight (Expertise & Causality):

While Phosphorus Tribromide (

-

Equilibrium Shift: Concentrated Sulfuric Acid (

) acts as a potent dehydrating agent, sequestering the water byproduct. This drives the equilibrium to the right (Le Chatelier’s principle), essential for converting >95% of the expensive Methanol- -

Phase Separation:

is a gas (BP 3.6°C), while the reagents are liquids. The product naturally leaves the reaction matrix, simplifying isolation. -

Atom Economy: This route minimizes isotopic loss to side reactions compared to radical bromination methods.

Part 3: Experimental Protocol (The Core)

3.1 The "Self-Validating" Apparatus Design

For isotopic synthesis, standard glassware results in unacceptable losses. A high-vacuum manifold (Schlenk line) is required.

Apparatus Visualization (Graphviz DOT):

Caption: Figure 1.[1] The purification train. The gas flows from the reactor through an acid scrubber (removes unreacted methanol/ether), a solid dryer (removes moisture), and condenses in the cryo-trap.

3.2 Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Methanol- | Limiting Reagent | 1.0 | High purity (>99 atom% |

| Hydrobromic Acid (48% aq) | Reactant | 1.5 | Excess ensures full conversion of alcohol. |

| Sulfuric Acid (Conc.) | Catalyst/Desiccant | 2.0 | Added slowly; creates exotherm. |

| Calcium Chloride ( | Drying Agent | N/A | Anhydrous granular form. |

3.3 Step-by-Step Procedure

Phase A: System Preparation (Trustworthiness Check)

-

Leak Test: Assemble the train: Reactor

-

Cryogenics: Immerse the Cold Finger in Liquid Nitrogen (-196°C). Crucial: Do not use Dry Ice/Acetone (-78°C) for the primary trap during high-vacuum transfer, as trace oxygen can condense if leaks exist. However, for this positive-pressure generation, Dry Ice/Acetone is acceptable if Liquid

is unavailable, but Liquid

Phase B: Synthesis

-

Charge: Load Methanol-

and HBr (48%) into the reactor flask. Stir magnetically. -

Acid Addition: Add Conc.

dropwise via an addition funnel.-

Observation: Temperature will rise.[2] The solution will turn yellow/orange.

-

-

Reflux & Sweep: Heat the oil bath to 70-80°C . A gentle stream of dry Nitrogen (

) can be introduced to act as a carrier gas, pushing the generated -

Purification Train Dynamics:

-

Trap 1 (

Bubbler): Removes unreacted methanol and dimethyl ether side products. -

Trap 2 (

): Removes residual water vapor. -

Trap 3 (Cold Finger): The product freezes instantly as a white solid.

-

Phase C: Isolation & Transfer

-

Once gas evolution ceases (approx. 2-4 hours), stop the

flow. -

Isolate the Cold Finger.

-

Vacuum Transfer: To transfer the product to a storage cylinder or reaction vessel, connect the destination vessel to the vacuum line. Cool the destination with Liquid

. Remove the coolant from the

Part 4: Quality Control & Characterization

Before use in high-value synthesis, the purity must be validated.

| Method | Expected Signal | Validation Criteria |

| No singlet at | ||

| >99% isotopic enrichment. | ||

| GC-MS | m/z 95 ( | 1:1 ratio indicating mono-bromination. |

Part 5: Safety & Handling (Critical)

Hazard Profile: Bromomethane is a neurotoxin, a potent alkylating agent, and an ozone-depleting substance. It is practically odorless at dangerous concentrations.

-

Engineering Controls: All operations must occur within a certified fume hood or a sealed glovebox. The vacuum pump exhaust must be vented into the hood.

-

Quenching Spills: Keep a solution of Ethanolic Potassium Hydroxide (KOH) or Ammonium Hydroxide nearby. These nucleophiles rapidly react with MeBr to form non-volatile salts (KBr or Methylamine salts).

-

Storage: Store in stainless steel cylinders or heavy-walled glass ampoules at 4°C or below . Ensure secondary containment to capture gas in case of valve failure.

References

-

Preparation of Methyl Bromide. ResearchGate. Detailed kinetics of the Methanol/HBr/H2SO4 reaction. [Link]

-

Organic Syntheses, Coll. Vol. 2. Method for Alkyl Bromides. Foundational protocol for HBr/H2SO4 mediated synthesis. [Link]

-

Applications of Quantitative 13C NMR in Pharmaceutical Analysis. Journal of Pharmaceutical Analysis. Context on the utility of 13C labeling. [Link]

Material Safety Data Sheet (MSDS) for Bromomethane-13C.

An In-Depth Technical Guide to the Safe Handling of Bromomethane-13C

This document provides a comprehensive safety and handling guide for this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide delves into the causality behind safety protocols, offering field-proven insights to ensure a self-validating system of laboratory safety.

Core Chemical Identity and Physicochemical Profile

This compound (¹³CH₃Br) is an isotopically labeled form of methyl bromide, where the standard carbon-12 atom is replaced with a carbon-13 isotope. This labeling is crucial for mechanistic studies and metabolic pathway tracing, as it allows the carbon atom's fate to be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2] While the isotopic label has a negligible effect on the chemical reactivity and toxicological profile compared to its unlabeled counterpart, its unique analytical signature is its primary value in research.[2]

The physical and chemical properties of this compound are essentially identical to those of standard bromomethane.[3][4][5] It exists as a colorless, volatile liquid or gas at room temperature with a faint, sweetish, chloroform-like odor at high concentrations.[6][7] Its high volatility and ability to penetrate many materials present significant handling challenges.[8]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Formula | ¹³CH₃Br | [3][9] |

| Molecular Weight | ~95.93 g/mol | [3][5] |

| CAS Number (Labeled) | 51624-21-6 | [3][4] |

| Appearance | Colorless liquid or gas | [7][10] |

| Boiling Point | ~3.5 - 4 °C (38.3 - 39.2 °F) | [4][10] |

| Melting Point | ~ -93.66 to -94 °C (-136.6 to -137.2 °F) | [4][10] |

| Density (Liquid) | ~1.73 g/mL at 0 °C | [4] |

| Vapor Density | ~3.3 (Air = 1) | [11] |

| Solubility in Water | Slightly soluble (~17.5 g/L) | [8][10] |

| Odor | Odorless, chloroform-like at high concentrations | [6][8] |

Hazard Identification and Toxicological Deep-Dive

This compound is a substance of high acute toxicity and presents numerous health and environmental hazards. Its danger is compounded by its lack of warning properties at hazardous concentrations.[6] The primary routes of exposure are inhalation and dermal contact, both of which can lead to severe systemic effects.[12]

GHS Hazard Classification:

-

Acute Toxicity: Fatal if inhaled (Category 2) and toxic if swallowed (Category 3).[13]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[14]

-

Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[14]

-

Mutagenicity: Suspected of causing genetic defects (Category 2).[9]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[13]

-

Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs, primarily the central nervous system (CNS) and kidneys, through prolonged or repeated exposure (Category 2).[3][9]

-

Environmental Hazard: Very toxic to aquatic life and harms public health by destroying ozone in the upper atmosphere.[9][13]

Mechanistic Insights into Toxicity

The toxicity of bromomethane stems from its action as a potent alkylating agent. In the body, it can methylate nucleophilic sites on biomolecules, including DNA and proteins. This non-specific reactivity disrupts cellular function. A key detoxification pathway involves conjugation with glutathione (GSH), a critical intracellular antioxidant.[12] Depletion of GSH stores by high or prolonged exposure can overwhelm the body's defenses, leading to cellular damage and the onset of toxic effects.

-

Neurological Effects: The CNS is a primary target. Inhalation exposure can lead to a range of symptoms from headache, dizziness, and nausea to more severe effects like ataxia, seizures, paralysis, and permanent brain damage.[6][15] Symptoms may be delayed for hours or even days after exposure.[6]

-

Respiratory Effects: Inhalation causes irritation to the respiratory tract. High concentrations can lead to severe lung damage, including pulmonary edema, which can be fatal.[15][16]

-

Dermal Effects: Bromomethane gas penetrates most standard clothing and can be absorbed through the skin. Direct contact with the liquefied gas causes frostbite, while prolonged contact with the gas can lead to severe skin irritation, blistering, and burns that resemble second-degree thermal burns, with a characteristic delay in symptom onset.[15]

Proactive Exposure Control and Safe Handling Protocols

Given the severe hazards, a multi-layered approach to safety is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), a concept often referred to as the "Hierarchy of Controls."

Caption: Logical workflow for hazard abatement.

Step-by-Step Handling Protocol

-

Risk Assessment and Preparation:

-

Causality: Before any work begins, a formal risk assessment must be conducted. This is not a bureaucratic step but a critical analysis to identify potential failure points in your workflow.

-

Protocol:

-

Review this guide and the supplier's specific SDS.[3]

-

Identify the exact quantities to be used and the duration of the experiment.

-

Ensure a chemical fume hood certified for high-toxicity substances is available and functioning correctly.

-

Locate the nearest emergency shower, eyewash station, and fire extinguisher.

-

Assemble and inspect all required PPE.

-

Inform colleagues in the vicinity of the planned work.

-

-

-

Engineering Controls (Primary Barrier):

-

Causality: Engineering controls are designed to physically isolate you from the hazard. They are the most effective line of defense.

-

Protocol:

-

All handling of this compound, including transfers and reaction setups, MUST be performed inside a certified chemical fume hood.[13][14]

-

Ensure the fume hood has adequate airflow (typically 80-120 feet per minute face velocity).

-

Work with the sash at the lowest possible height.

-

Utilize a gas detection system with an alarm for toxic gases as an additional layer of monitoring.

-

-

-

Personal Protective Equipment (PPE) (Final Barrier):

-

Causality: PPE protects you from exposure if primary controls fail. Standard lab attire is insufficient. Bromomethane's ability to penetrate materials like leather and rubber necessitates specific selections.[8]

-

Protocol:

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[13]

-

Hand Protection: Use multi-layered gloves. A common effective combination is an inner nitrile glove followed by a heavier, chemical-resistant outer glove (e.g., Viton™ or a multi-laminate film glove). Standard latex or thin nitrile gloves offer minimal protection. Consult glove manufacturer compatibility charts.

-

Body Protection: Wear a chemical-resistant apron or a fully encapsulating suit for larger quantities or higher-risk procedures. Flame-retardant lab coats are required.[17] Do not wear leather shoes, as they can absorb and retain the chemical.

-

Respiratory Protection: For emergency situations or if there is a potential for engineering control failure, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[13] Respirator use requires formal training and fit-testing.

-

-

Emergency Procedures: A Self-Validating Response System

In an emergency, a clear, practiced protocol is essential to prevent escalation and ensure safety.

Caption: Workflow for emergency spill and exposure response.

Step-by-Step Emergency Protocols

-

Inhalation:

-

Immediately move the affected person to fresh air.[11]

-

Call for emergency medical assistance without delay.

-

If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth.[18][19]

-

Keep the victim warm and at rest. Medical surveillance for up to 48 hours may be necessary due to delayed effects like pulmonary edema.[14]

-

-

Skin Contact:

-

Do not delay. Immediately remove all contaminated clothing, shoes, and jewelry while under an emergency shower.

-

Flush the affected skin area with copious amounts of lukewarm, gently flowing water for at least 15-30 minutes.[18]

-

Seek immediate medical attention. For frostbite from liquefied gas, thaw the area with lukewarm water; do not rub.[13]

-

-

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Get immediate medical attention.

-

-

Spill or Leak:

-

Evacuate all non-essential personnel from the area.[20]

-

Eliminate all ignition sources.[14]

-

If the leak can be stopped safely (e.g., closing a valve), do so only if properly trained and equipped with an SCBA.

-

For small spills within a fume hood, use an inert absorbent material (sand, diatomite) to contain the liquid, then place it in a sealed container for hazardous waste disposal.[19]

-

For large spills or any spill outside of a fume hood, evacuate the entire lab, close the doors, and contact your institution's emergency response team (e.g., Environmental Health & Safety) immediately.[21]

-

Stability, Reactivity, and Disposal

-

Stability: this compound is stable under recommended storage conditions.[17]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Containers are under pressure and may explode if heated.[9]

-

Incompatible Materials: Reacts violently with strong bases, oxidants, and reactive metals such as aluminum, zinc, and magnesium.[6][20]

-

Disposal: Disposal must be handled as hazardous waste in strict accordance with all federal, state, and local regulations.[19][22] Do not dispose of it in sewers or release it to the environment.[13] Waste containers must be clearly labeled.[17] Controlled incineration by a licensed waste disposal contractor is the recommended method.[22]

References

-

National Center for Biotechnology Information. (n.d.). Bromo(

13C)methane. PubChem. Retrieved from [Link] -

Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Bromomethane. U.S. Department of Health and Human Services. Retrieved from [Link]

-

Linde Gas. (2017, February 2). SAFETY DATA SHEET Bromomethane (R40 B1). Retrieved from [Link]

-

GHC. (2024, June 13). Methylbromide (Bromomethane) Safety Data Sheet. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1378 - BROMOETHANE. Retrieved from [Link]

-

SEASTAR CHEMICALS. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link]

-

Airgas. (2025, April 22). SAFETY DATA SHEET - Methyl Bromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Bromomethane - HEALTH EFFECTS. NCBI Bookshelf. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Bromomethane. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2007, June 5). Provisional Peer Reviewed Toxicity Values for Bromomethane. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Methyl Bromide (Bromomethane). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). CHLORODIFLUORO- BROMOMETHANE HAZARD SUMMARY. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (1995). Methyl Bromide (EHC 166). INCHEM. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Bromide. PubChem. Retrieved from [Link]

-

Cole-Parmer. (2005, December 20). Material Safety Data Sheet - Bromoethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromomethane. Retrieved from [Link]

Sources

- 1. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isotope.com [isotope.com]

- 4. 51624-21-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Bromo(~13~C)methane | CH3Br | CID 16212689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Methyl Bromide | CH3Br | CID 6323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl Bromide (EHC 166, 1995) [inchem.org]

- 9. isotope.com [isotope.com]

- 10. Bromomethane - Wikipedia [en.wikipedia.org]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. ghc.de [ghc.de]

- 14. airgas.com [airgas.com]

- 15. HEALTH EFFECTS - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. seastarchemicals.com [seastarchemicals.com]

- 19. agilent.com [agilent.com]

- 20. ICSC 1378 - BROMOETHANE [chemicalsafety.ilo.org]

- 21. nj.gov [nj.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Deep Dive: Bromomethane-13C in Isotopic Labeling and Drug Discovery

Executive Summary

Bromomethane-13C (Methyl-13C bromide) is a high-value isotopic reagent used primarily as a methylating agent in organic synthesis.[1][2][3] Unlike its unlabeled counterpart, which is a commodity fumigant, the

Its primary utility lies in the introduction of a stable carbon-13 label into a molecular scaffold. Because the methyl group is a ubiquitous motif in pharmaceuticals, this compound serves as a universal donor for tracing metabolic pathways (e.g., N-demethylation) and resolving complex structural assignments via heteronuclear NMR correlations (HSQC/HMBC).

Part 1: Physicochemical Profile & Specifications[4]

The following data consolidates the specific properties of the

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| Chemical Name | This compound | Synonyms: Methyl-13C bromide |

| CAS Number (Labeled) | 51624-21-6 | Distinct from unlabeled CAS 74-83-9 |

| Molecular Formula | ||

| Molecular Weight | 95.93 g/mol | Unlabeled MW is ~94.94 g/mol |

| Isotopic Purity | Critical for quantitative MS/NMR | |

| Boiling Point | 3.6 °C to 4.0 °C | Gas at room temperature; handle as liquid only at <0°C |

| Density | 1.73 g/mL (at 0 °C) | Significantly denser than water |

| Appearance | Colorless gas / liquid | Odorless to sweet (chloroform-like) |

Expert Insight: The low boiling point (approx. 4°C) presents a major handling challenge. In synthetic applications, it must be condensed into the reaction vessel using a dry ice/acetone condenser or introduced as a gas stream. Standard volumetric transfer at room temperature is impossible.

Part 2: Synthesis & Production Logic[7]

The industrial preparation of this compound typically proceeds via the hydrobromination of Methanol-13C . This route is preferred over direct halogenation of Methane-13C due to higher selectivity and milder conditions.

Mechanism of Action

The reaction is a nucleophilic substitution (

Diagram 1: Synthesis Pathway (DOT Visualization)

Caption: Acid-catalyzed conversion of Methanol-13C to this compound via SN2 mechanism.

Part 3: Applications in Drug Discovery (SIL)

This compound is not used to "brominate" molecules in the traditional sense; rather, the bromine acts as a leaving group to facilitate methylation .

Metabolic Tracking (DMPK)

In Stable Isotope Labeling (SIL), replacing a standard methyl group with a

-

Why it works: The Carbon-13 bond is chemically identical to Carbon-12 but distinct by mass (Mass Spectrometry) and magnetic spin (NMR).

-

Use Case: If a drug is metabolized via N-demethylation (loss of a methyl group), the

C label will appear in the exhaled

NMR Structural Elucidation

Installing a

-

Signal Enhancement: The

C label increases sensitivity by ~100x compared to natural abundance (1.1%). -

2D Correlations: Enables clear HMBC (Heteronuclear Multiple Bond Correlation) signals, connecting the methyl group to the quaternary carbon it is attached to—often a difficult connectivity to establish in complex alkaloids or polyketides.

Part 4: Experimental Protocol (Handling Volatiles)

Safety Warning: this compound is a volatile alkylating agent. It is neurotoxic and a respiratory irritant.[4][5] All operations must occur in a certified chemical fume hood.

Protocol: Quantitative Methylation with 13CH3Br

This protocol describes the methylation of a phenol or amine substrate, designed to prevent the loss of the volatile isotopic reagent.

Reagents:

-

Substrate (e.g., Phenol derivative)

-

Base:

or -

Solvent: DMF or Acetone (anhydrous)

-

Reagent: this compound (Gas cylinder or ampoule)

Workflow:

-

Setup: Equip a two-neck round bottom flask with a dry-ice/acetone condenser (cold finger) and a septum.

-

Solvation: Dissolve substrate and base in the solvent. Cool the mixture to -78°C (dry ice/acetone bath).

-

Transfer:

-

If using ampoule: Pre-cool the ampoule, open it, and cannulate the liquid 13CH3Br directly into the cold reaction flask.

-

If using gas: Connect the cylinder via a trap. Gently bubble the gas into the cold reaction mixture. The solvent will trap the reagent.

-

-

Reaction: Allow the mixture to slowly warm to room temperature. Seal the vessel tightly (using a pressure-rated glass tube is recommended) to prevent the reagent from escaping as it passes its boiling point (4°C).

-

Quench: Cool back to 0°C before opening the vessel to minimize aerosolization of any unreacted methyl bromide.

Diagram 2: Volatile Reagent Handling Workflow

Caption: Closed-system workflow for maximizing yield and safety with volatile 13C-Methyl Bromide.

Part 5: References

-

Cambridge Isotope Laboratories. (2025).[4] Bromomethane (13C, 99%) Product Specifications and SDS. Retrieved from

-

ChemicalBook. (2024).[2] this compound (CAS 51624-21-6) Physical Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2024). Isotopic Labeling Reagents: Methyl-13C Bromide. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (2024). Methyl Bromide: Chemical Datasheet and Safety. CAMEO Chemicals.[6] Retrieved from

-

Sreerama, L. (2016).[3] Alkylating Agents: Mechanisms and Clinical Applications. ResearchGate. Retrieved from

Sources

- 1. Methanol-13C 13C 99atom 14742-26-8 [sigmaaldrich.com]

- 2. 51624-21-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. isotope.com [isotope.com]

- 5. ICSC 0109 - METHYL BROMIDE [chemicalsafety.ilo.org]

- 6. METHYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Bromomethane-13C as a Tracer in Environmental Fate Studies

Abstract

Methyl bromide (MeBr) is a potent soil fumigant and a significant stratospheric ozone-depleting substance. Understanding its environmental fate—specifically distinguishing between volatilization, chemical hydrolysis, and microbial degradation—is critical for regulatory compliance and remediation strategies. This guide details the application of Bromomethane-13C (

Introduction & Scientific Rationale

The environmental fate of MeBr is governed by three competing processes:

-

Volatilization: Escape into the atmosphere (dominant pathway without tarping).

-

Chemical Degradation: Hydrolysis to methanol and bromide, or methylation of soil organic matter.[1]

-

Microbial Oxidation: Consumption by methylotrophic and nitrifying bacteria (e.g., Aminobacter spp.), converting MeBr to CO

and biomass.

Why

Furthermore, the Kinetic Isotope Effect (KIE) associated with MeBr degradation is substantial. As microbes preferentially oxidize the lighter

Safety & Handling Protocols

WARNING: Methyl bromide is a neurotoxin and a volatile gas at room temperature (Boiling Point: 3.56°C).

-

Containment: All handling of pure

CH -

Storage: Store cylinders/ampoules at 4°C or lower.

-

PPE: Butyl rubber gloves are required; standard nitrile gloves provide insufficient protection against permeation.

Experimental Workflow

The following diagram outlines the critical decision points and workflow for a

Figure 1: Workflow for tracking

Detailed Protocol: Microcosm Study

Preparation of Microcosms

-

Soil Collection: Sieve fresh soil (2 mm) to remove stones/roots. Determine moisture content and Water Holding Capacity (WHC).

-

Vessel Selection: Use 120 mL serum bottles with crimp-top seals.

-

Soil Loading: Add 10–20 g (dry weight equivalent) of soil to each bottle. Adjust moisture to 40–60% WHC.

-

Sealing: Seal with Teflon-lined butyl rubber stoppers and aluminum crimp caps. Crucial: Teflon facing must face the interior to prevent MeBr sorption into the rubber.

Tracer Application (Spiking)

To achieve a target concentration (e.g., 50 µg/g soil) using

-

Stock Preparation: Expand pure

CH -

Calculation: Use the Ideal Gas Law (

) to calculate the volume of gas required.-

Example: To add 1 mg of MeBr (MW

96 g/mol ) at 25°C:

-

-

Injection: Use a gas-tight syringe (Hamilton or equivalent) with a side-port needle to prevent coring the stopper. Inject the calculated volume into the headspace.

-

Equilibration: Shake bottles on a rotary shaker (150 rpm) for 1 hour to allow headspace/soil water partitioning.

Sampling Strategy

-

Time Points: T=0, 1, 3, 7, 14, 21 days (adjust based on expected degradation rate).

-

Headspace Sampling: Withdraw 0.1–0.5 mL headspace gas for GC analysis.

-

Destructive Sampling: For PLFA/DNA analysis, sacrifice the entire bottle at specific time points.

Analytical Methodologies

Quantifying Residual MeBr & CO

Instrument: GC-MS (Gas Chromatography - Mass Spectrometry).

-

Column: Poraplot Q or DB-624 (specialized for volatiles).

-

Method:

-

Monitor m/z 94/96 (

CH -

Monitor m/z 44 (

CO

-

-

Note: For high-precision fractionation studies (natural abundance or low enrichment), GC-IRMS is required. For tracer studies (>1% enrichment), GC-MS is sufficient.

Stable Isotope Probing (SIP) - Biomass Analysis

To prove biological uptake, extract Phospholipid Fatty Acids (PLFA):

-

Extraction: Modified Bligh-Dyer method (Chloroform:Methanol:Buffer).

-

Derivatization: Mild alkaline methanolysis to form Fatty Acid Methyl Esters (FAMEs).

-

Analysis: GC-C-IRMS.

-

Interpretation: Significant

C enrichment in specific FAMEs (e.g., 18:1\omega7c) indicates incorporation of MeBr-derived carbon into cell membranes.

Data Analysis & Interpretation

Degradation Pathways

The following diagram illustrates the molecular fate of the tracer.

Figure 2: Molecular pathways of

Calculating Degradation via Rayleigh Fractionation

In field scenarios where mass balance is impossible (open systems), the change in the isotope ratio of the remaining MeBr can estimate the extent of biodegradation (

The Rayleigh Equation:

Where:

-

: Isotope ratio of MeBr at time

-

: Fraction of substrate remaining (

-

: Enrichment factor (

Known Enrichment Factors (

Calculation Protocol:

-

Measure

C of residual MeBr over time. -

Plot

vs -

The slope of the line is

. -

If the observed slope matches the microbial

, biodegradation is the dominant active process.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Recovery in Controls | Sorption to rubber stoppers | Use Grey Butyl or Teflon-faced stoppers only. |

| High Background | Natural soil carbonates | Acidify soil samples prior to CO |

| No Enrichment in Biomass | Cometabolism (no C assimilation) | MeBr may be oxidized for energy only (rare); check for |

| Leakage | Punctured septa | Use a second "sacrificial" stopper layer or replace septa after multiple injections. |

References

-

Miller, L. G., et al. (2001). "Degradation of methyl bromide and methyl chloride in soil microcosms: Use of stable C isotope fractionation and stable isotope probing to identify reactions and the responsible microorganisms." Geochimica et Cosmochimica Acta.

-

Oremland, R. S., et al. (1994). "Degradation of methyl bromide in anaerobic sediments and isolated bacteria." Environmental Science & Technology.[3]

-

Yates, S. R., et al. (2003). "Environmental fate of methyl bromide as a soil fumigant." Reviews of Environmental Contamination and Toxicology.

-

US EPA. "Methyl Bromide (Bromomethane) Chemical Details."

-

ITRC (Interstate Technology & Regulatory Council). "Stable Isotope Probing (SIP) Guidance."

Sources

Metabolic flux analysis (MFA) with Bromomethane-13C as a carbon source.

Application Note: Metabolic Flux Analysis (MFA) of One-Carbon (C1) Metabolism Using Bromomethane-13C

Executive Summary

This application note details the protocol for using This compound (

This guide is designed for researchers in environmental microbiology, bioremediation, and C1-biocatalysis . It addresses the unique challenges of handling toxic gaseous tracers and mapping the entry of halogenated methyl groups into the Serine or RuMP cycles.

Introduction & Mechanistic Grounding

The Biological Niche

Unlike standard carbon sources (glucose, glutamine), Bromomethane is toxic to most life forms due to its alkylating properties. However, methylotrophs adapted to halogenated environments utilize a corrinoid-dependent methyltransferase system to cleave the C-Br bond.

-

Key Enzyme System: The cmu pathway (characterized in M. extorquens CM4) involves a two-domain methyltransferase (CmuA) and a corrinoid protein (CmuB).

-

Metabolic Entry: The methyl group is transferred from MeBr to tetrahydrofolate (H

F), forming Methyl-H -

Fate of Carbon:

-

Oxidation (Energy): Methyl-H

F -

Assimilation (Biomass): Methyl-H

F enters the Serine Cycle (via condensation with Glycine) or the RuMP Pathway (via condensation with Formaldehyde), depending on the strain.

-

Why Use this compound?

-

Bioremediation Validation: To prove that MeBr is being mineralized (degraded to CO

) and assimilated into biomass, rather than just adsorbed to soil particles. -

Pathway Elucidation: To distinguish between strictly oxidative dehalogenation and anabolic utilization.

Safety & Handling (CRITICAL)

WARNING: Bromomethane is a neurotoxin, mutagen, and ozone-depleting gas.

-

Containment: All experiments must be performed in a Class II Biosafety Cabinet within a fume hood or a sealed glovebox.

-

Vessels: Use crimp-sealed serum bottles with butyl rubber stoppers (Teflon-lined preferred to minimize sorption).

-

Quenching: Residual MeBr must be chemically quenched (e.g., with 1M NaOH or ethanolamine) before opening vessels for analysis.

Experimental Protocol

Reagents & Materials

-

Tracer: this compound (

), >99 atom % -

Organism: Methylobacterium extorquens CM4, Aminobacter sp. IMB-1, or environmental enrichment cultures.

-

Medium: Minimal salt medium (MSM) free of other carbon sources.

-

Gas-Tight Syringes: Hamilton Gastight series with Luer lock.

Experimental Workflow

Step 1: Inoculum Preparation

-

Grow pre-cultures on a permissive substrate (e.g., Methanol) to mid-log phase.

-

Wash cells

in carbon-free MSM to remove carryover carbon. -

Resuspend in MSM to an OD

of 0.1 in sterile serum bottles (e.g., 160 mL bottles with 20 mL liquid volume).

Step 2: Tracer Injection (Pulse or Steady State)

-

Seal bottles with butyl rubber stoppers and aluminum crimps.

-

Calculate the required headspace volume of

to achieve 1–5 mM dissolved concentration (using Henry’s Law constant-

Note: High concentrations are toxic. Start with low pulses (e.g., 1% v/v headspace).

-

-

Inject

gas using a gas-tight syringe. -

Incubate with shaking (200 rpm) to facilitate gas-liquid mass transfer.

Step 3: Sampling & Quenching

-

Timepoints: Take samples at

hours. -

Headspace Analysis (Mineralization): Withdraw 100

L headspace gas for GC-MS/IRMS to measure -

Biomass Analysis (Assimilation):

-

Withdraw 1-5 mL liquid culture.

-

Rapid Filtration: Filter through 0.2

m Nylon membrane. -

Quench: Immediately submerge filter in liquid nitrogen or -80°C extraction solvent (Acetonitrile:Methanol:Water 40:40:20).

-

Step 4: Analytical Chemistry (GC-MS)

-

Derivatization: Use TBDMS (tert-butyldimethylsilyl) derivatization for amino acids.

-

Instrument: GC-MS (e.g., Agilent 7890/5977).

-

Target Metabolites: Serine, Glycine, Malate, Aspartate (Serine Cycle markers); Hexose-phosphates (RuMP markers).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance (

Pathway Discrimination Logic

| Observation | Interpretation |

| High | Oxidative Dehalogenation only (Energy generation, no biomass assimilation). |

| Serine Cycle Active. The C1 unit (M+1) condenses with unlabeled Glycine (M+0) to form Serine. | |

| RuMP Pathway Active. C1 units condense with Ribulose-5-P. | |

| Direct methylation or incorporation via homocysteine (rare in this context). |

Visualization

Metabolic Pathway Map (The cmu & Serine Cycle)

This diagram illustrates the flow of the

Caption: Pathway map showing the dehalogenation of

Experimental Workflow Diagram

Caption: Step-by-step workflow for handling gaseous

References

-

Vannelli, T., et al. (1999). "Dehalogenation of Methyl Bromide by Methylobacterium sp.[1] Strain CM4." Applied and Environmental Microbiology. Link

-

McAnulla, C., et al. (2001). "The cmu Gene Cluster of Methylobacterium sp. Strain CM4." European Journal of Biochemistry. Link

-

Schafer, H., et al. (2005). "Microbial degradation of methyl halides." Advances in Applied Microbiology. Link

-

Marx, C.J., et al. (2003).[2] "A perspective on metabolic flux analysis in Methylobacterium extorquens AM1." BMC Microbiology. Link

-

Bringel, F., & Vuilleumier, S. (2021). "Metabolic adaptation to chloromethane in bacteria." Frontiers in Microbiology. Link

Sources

Use of Bromomethane-13C as an internal standard for quantitative proteomics.

Application Note: AN-2026-BRC

Title: High-Efficiency Generation of Stable Isotope-Labeled Internal Standards for Quantitative Proteomics Using Bromomethane-13C (

Executive Summary

This application note details the protocol for utilizing This compound (

The protocol focuses on Global Quaternization and Esterification , converting native peptides into "Heavy" methylated analogs. These analogs serve as spike-in internal standards for absolute or relative quantification. The method exploits the nucleophilic substitution (

Scientific Background & Mechanism

The Chemical Rationale

This compound acts as a potent methylating agent. In the context of proteomics, it targets three primary nucleophiles on peptides:

-

Carboxyl Groups (Asp, Glu, C-terminus): Under basic conditions in aprotic solvents, carboxylates attack the methyl group, forming methyl esters . This neutralizes the negative charge, simplifying the pH-dependent charge state distribution.

-

Primary Amines (Lys, N-terminus): Exhaustive methylation leads to quaternization (formation of quaternary ammonium ions), introducing a fixed positive charge that is independent of solvent pH.

-

Sulfhydryl Groups (Cys): Cysteine residues are converted to

-methyl cysteine.

Isotopic Encoding for Quantification

By reacting a "Reference" proteome with This compound (

-

Mass Shift per Methyl Site: +15.01 Da (Heavy) vs. +14.01 Da (Light).

-

Net Isotopic Difference: +1.003 Da per methylation site.

-

Note: For high-precision MS, the retention time of deuterated standards often shifts significantly.

labeling minimizes this "deuterium effect," ensuring co-elution of Light and Heavy pairs for accurate quantification.[1]

Experimental Workflow

The following diagram illustrates the workflow for generating a Global Internal Standard (GIS) using this compound.

Caption: Workflow for generating

Detailed Protocol: this compound Labeling

Safety Warning (Critical)

-

Bromomethane (Methyl Bromide) is a gas at room temperature (bp 3.56 °C) and is highly toxic (neurotoxin) and an ozone-depleting agent.

-

Handling: All procedures must be performed in a properly functioning chemical fume hood.

-

State: This protocol assumes the use of this compound condensed into a chilled organic solvent (Acetonitrile or DMSO) or purchased as a solution.

Reagents & Equipment

-

Labeling Reagent: this compound (

), >99 atom % -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Base: DIEA (N,N-Diisopropylethylamine) or solid

(finely ground). -

Quenching Reagent: 1% Formic Acid or Hydroxylamine.

-

Vessel: Screw-cap glass reaction vials with Teflon-lined septa (to contain volatiles).

Step-by-Step Methodology

Phase 1: Preparation of Reference Peptides

-

Lysis & Digestion: Extract proteins from the reference cell line. Perform standard reduction (DTT), alkylation (optional—see Note A), and digestion (Trypsin) to generate peptides.

-

Note A: If Cysteine methylation is desired as part of the label, skip iodoacetamide alkylation. Bromomethane will methylate Cysteines (

-methyl).

-

-

Desalting: Desalt peptides using C18 SPE cartridges.

-

Drying: Lyophilize peptides completely. Moisture is the enemy of this reaction; water will hydrolyze the reagent.

Phase 2: Preparation of this compound Stock Since Bromomethane is a gas, prepare a stock solution immediately before use.

-

Cool a sealed vial of anhydrous Acetonitrile (ACN) in an ice/salt bath (-10°C).

-

Using a gas-tight syringe or a slow stream from the gas cylinder, dissolve/condense this compound into the cold ACN to achieve a concentration of approx. 1-2 M.

-

Keep on ice/salt bath at all times.

Phase 3: The Labeling Reaction

-

Resuspension: Dissolve lyophilized peptides (e.g., 100 µg) in 50 µL of Anhydrous DMSO .

-

Basification: Add 2 µL of DIEA (or 5 mg of solid

). Vortex to mix. -

Reagent Addition: Immediately add 10 µL of the cold This compound stock .

-

Incubation: Cap the vial tightly (Teflon-lined). React for 1 hour at Room Temperature .

-

Optimization: For exhaustive quaternization of amines, a second addition of reagent and base after 30 mins is recommended.

-

-

Quenching: Add 100 µL of 1% Formic Acid/Water. This neutralizes the base and hydrolyzes excess reagent.

-

Evaporation: Briefly vacuum centrifuge to remove excess volatile Bromomethane (in fume hood).

Phase 4: Cleanup & Storage

-

Perform C18 SPE cleanup to remove DMSO and reaction byproducts.

-

Elute peptides, lyophilize, and store at -80°C.

-

This constitutes your "Heavy Global Internal Standard" .

Data Analysis & Interpretation

When analyzing samples spiked with the this compound standard, specific mass shifts must be defined in the search engine (e.g., MaxQuant, Mascot, Skyline).

Table 1: Quantitative Mass Shifts

| Target Residue | Modification Type | Chemical Formula Change | Mass Shift ( | Explanation |

| Aspartic Acid (D) | Methyl Ester | H | +15.014 Da | Esterification of side chain. |

| Glutamic Acid (E) | Methyl Ester | H | +15.014 Da | Esterification of side chain. |

| C-Terminus | Methyl Ester | H | +15.014 Da | Esterification of C-term carboxyl. |

| Lysine (K) | Trimethylation (Quat.) | H | +45.042 Da | Replaces 2H, adds 3 Methyls + fixed charge. |

| N-Terminus | Trimethylation (Quat.) | H | +45.042 Da | Formation of betaine structure. |

| Cysteine (C) | S-Methylation | H | +15.014 Da | If not pre-alkylated with IAM. |

Self-Validating the Protocol

To ensure the internal standard is valid:

-

Efficiency Check: Analyze the "Heavy" standard alone. Look for unmodified peptides. >95% of acidic residues should be esterified.

-

Co-elution Verification: Mix Light (native) and Heavy standards. Extract Ion Chromatograms (XIC). The peaks should align perfectly (or with negligible shift <0.1 min) compared to deuterated standards, which often show peak separation.

Advantages over Other Methods

-

Cost-Effectiveness:

is generally less expensive per mole than complex isobaric tags (TMT/iTRAQ) or SILAC media. -

Ionization Enhancement: The introduction of permanent positive charges (quaternization) significantly boosts sensitivity for peptides that typically ionize poorly, improving the detection of low-abundance proteins.

-

Universality: Unlike metabolic labeling, this can be applied to tissue samples, plasma, and CSF post-extraction.

References

-

Hsu, J. L., et al. (2003). "Stable-isotope dimethyl labeling for quantitative proteomics." Analytical Chemistry. (Demonstrates the utility of chemical methylation strategies).

-

Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. (Foundational text on methyl-based labeling).

-

Ren, D., et al. (2004). "Hydrolysis of peptide esters in liquid chromatography/mass spectrometry." Journal of Mass Spectrometry. (Discusses stability of methyl esters in LC-MS).

-

Shuford, C. M., et al. (2012). "Improving limits of detection for B-type natriuretic peptide using PC-IDMS." The Analyst. (Example of quaternization for sensitivity enhancement).

-

Cambridge Isotope Laboratories. "Stable Isotope Labeling Standards." (Source for 13C-Bromomethane specifications).

Disclaimer: This protocol involves hazardous chemicals. Consult your institution's Environmental Health & Safety (EHS) office before handling Bromomethane.

Sources

Investigating reaction mechanisms with Bromomethane-13C kinetic isotope effects.

Application Note: Precision Mechanistic Profiling with Bromomethane-13C Kinetic Isotope Effects

Executive Summary

This guide details the protocol for utilizing this compound (

Scientific Foundation: The KIE[1]

Theory of Operation

A Kinetic Isotope Effect is the ratio of rate constants for the light and heavy isotopologues (

-

(Concerted): The Carbon-13 atom is involved in a "tight" transition state where bond making (Nucleophile-C) and bond breaking (C-Br) occur simultaneously. This restricts the motion of the carbon, typically resulting in a Normal KIE (

-

(Stepwise): The rate-determining step is the dissociation of the C-Br bond to form a carbocation. The carbon atom gains freedom of motion (out-of-plane bending) as it rehybridizes from

Note:

Visualizing the Transition States

Figure 1: Reaction coordinate comparison. The magnitude of the KIE depends on the bonding environment of the Carbon-13 at the Transition State.

Experimental Protocol: The Singleton NMR Method

This protocol uses the Internal Standard Quantitative NMR method. Instead of running two separate kinetic experiments (which introduces large errors), we run a "competitive" experiment where we measure the change in the

Safety & Handling of Bromomethane ( )

-

Hazard: MeBr is a neurotoxic gas (bp 3.5°C) and an alkylating agent.

-

Containment: All operations must be performed in a functioning fume hood.

-

Transfer: MeBr should be handled using a vacuum manifold (Schlenk line). Condense the gas into a reaction vessel using liquid nitrogen or a dry ice/acetone bath.

-

Quenching: Excess MeBr must be quenched with an amine solution (e.g., ethanolamine) before disposal.

Experimental Workflow

Materials:

-

Bromomethane (Natural abundance or enriched

) -

Solvent (Anhydrous)

-

Internal Standard (Ideally a spectator carbon on the nucleophile, or an inert additive like 1,3,5-trimethoxybenzene if using natural abundance MeBr is not feasible).

Step-by-Step Protocol:

-

Reaction Setup:

-

Dissolve the nucleophile in the solvent.

-

Introduce MeBr (limiting reagent if analyzing product, or excess if analyzing recovered SM). Recommendation: Use a large scale (e.g., 2-5 mmol) to ensure sufficient material for NMR.

-

-

The "T0" Sample:

-

Take an aliquot of the reaction mixture before the reaction starts (or a separate blank sample of the starting materials). This establishes the baseline integration ratio

.

-

-

Running the Reaction:

-

Allow the reaction to proceed to high conversion (

). High conversion is critical for the Singleton method because the isotopic fractionation (enrichment of the slower isotope in the remaining starting material) increases exponentially near completion.

-

-

Workup:

-

Quench the reaction.

-

Recover the unreacted Bromomethane (difficult due to volatility) OR, more commonly, recover the unreacted Nucleophile if the KIE is being measured on the nucleophile.

-

Correction for MeBr: Since MeBr is volatile, the Singleton method is best applied by analyzing the Product ratio at low conversion (

) or by trapping the unreacted MeBr derivatively. -

Alternative: If measuring the KIE of the Methylation, use Methyl Iodide (

) as a surrogate if MeBr is too volatile for precise recovery, OR use Quantitative Product Analysis at low conversion.

-

Revised Protocol for Volatile MeBr (Product Analysis Method): Since recovering unreacted MeBr gas quantitatively is error-prone, we analyze the Product at low conversion.

-

Run reaction to

conversion. -

Isolate the methylated product.

-

Compare the

content of the methyl group in the product (

Quantitative NMR Acquisition

To detect a 1-5% change in isotope ratio, NMR precision must be extreme.

-

Instrument: 500 MHz or higher.

-

Probe: Cryoprobe preferred for sensitivity.

-

Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker). This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, not relaxation dynamics.

-

Relaxation Delay (

): Must be -

Scans: Sufficient to achieve S/N > 250:1 (typically 500-1000 scans).

Data Analysis & Interpretation

Calculation

Using the Singleton equation for Product Analysis at Low Conversion :

- : Fractional conversion (0 to 1).[3]

-

: Ratio of

-

: Ratio of

Note: If using enriched

Reference Values Table

| Mechanism | Expected | Interpretation |

| 1.01 – 1.05 | Symmetric TS; bond breaking/forming is synchronous. | |

| 1.00 – 1.03 | Dissociative; often lower due to equilibrium isotope effects masking the kinetic step. | |

| 1.05 – 1.08 | "Loose" TS; bond breaking is advanced over bond formation. |

Workflow Diagram

Figure 2: Experimental workflow for determining KIE via Product Analysis.

Troubleshooting & Critical Considerations

-

Volatility Loss: If MeBr evaporates during the reaction (leak), the fractionation data will be skewed. System Integrity is paramount. Use high-vacuum grease and Teflon seals.

-

Integration Errors: Phasing and baseline correction in NMR must be perfect. Do not use "Auto-Phase." Manually correct the baseline.

-

Temperature: KIEs are temperature dependent. Ensure the reaction temperature is controlled to

.

References

-

Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance.[4] Journal of the American Chemical Society.[5]

-

Westaway, K. C. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Advances in Physical Organic Chemistry.

-

Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society.[5]

-

Paneth, P. (1987). Carbon-13 kinetic isotope effects in the solvolysis of methyl bromide. Journal of the American Chemical Society.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Background 13C Quantification & Correction

Topic: Quantifying and correcting for background 13C abundance in Metabolic Flux Analysis (MFA) and Stable Isotope Tracing.

Mission Statement

Welcome to the Stable Isotope Technical Support Center. As your Senior Application Scientist, my goal is to move you beyond simple "black-box" data processing. Accurate Metabolic Flux Analysis (MFA) relies on distinguishing the tracer-derived signal from the natural isotopic background. This guide provides the mechanistic understanding, experimental controls, and computational workflows required to rigorously correct for natural abundance (NA) and tracer impurity.

Module 1: Diagnostic Fundamentals (The "Why")

Q: Why do I see M+1 and M+2 signals in my completely unlabeled control samples?

A: This is not contamination; it is probability.

Carbon-13 (

In a mass spectrometer, you are not measuring a single atom; you are measuring molecules composed of

For a molecule with

-

M+0 (Monoisotopic): All carbons are

C. -

M+1: One carbon is

C.

Example: In a C16 fatty acid (Palmitate), the natural M+1 signal is substantial (~17%), even without any tracer. If you fail to correct for this, you will falsely attribute this signal to your metabolic tracer.

Visualization: The Isotope Probability Tree

The following diagram illustrates how natural abundance generates "false" labeling signals in a 3-carbon molecule (e.g., Pyruvate).

Figure 1: Probability flow of natural 13C incorporation. Even in "unlabeled" samples, statistical probability dictates the presence of M+1 and M+2 isotopologues.

Module 2: Experimental Setup & Controls (The "How")

Q: What specific controls do I need to run to validate my correction?

A: You cannot rely solely on software defaults. You must generate empirical baselines. The correction algorithms assume a theoretical distribution, but matrix interferences or detector saturation can skew this.

Protocol: The "Zero-Time" & Unlabeled Matrix Control

Objective: Establish the empirical Mass Distribution Vector (MDV) for the unlabeled metabolite in your specific biological matrix.

-

Preparation:

-

Control A (Unlabeled Matrix): Grow your cells/tissue in standard glucose media (unlabeled). Perform the exact extraction and derivatization steps as your labeled samples.

-

Control B (Zero-Time): If performing a time-course, harvest cells immediately after adding the tracer (

).

-

-

Acquisition:

-

Inject Control A before any labeled samples to prevent carryover.

-

Ensure the detector is within the linear dynamic range (avoid saturation). Saturation flattens the M+0 peak, artificially inflating M+1/M+2 ratios.

-

-

Validation:

-

Compare the measured MDV of Control A against the theoretical MDV (calculated by your software).

-

Pass Criteria: Deviation < 2%. If deviation is high, check for co-eluting contaminants or integration errors.

-

Data Table: Control Types & Purposes

| Control Type | Composition | Purpose | Critical For |

| Instrument Blank | Solvent only | Detect system carryover/ghost peaks. | QC |

| Unlabeled Standard | Pure metabolite in solvent | Validate theoretical natural abundance (NA) calculations. | Algorithm Check |

| Unlabeled Matrix | Biological extract (no tracer) | Detect matrix interferences (co-eluting peaks) that mimic isotopes. | Background Correction |

| Zero-Time Point | Labeled media, | Confirm "rapid equilibrium" hasn't occurred during quenching. | Kinetic Flux |

Module 3: Computational Correction (The "Math")

Q: How does the software mathematically remove the background?

A: It uses Linear Algebra, specifically Matrix Inversion .

The measured distribution (

The Equation

[1]To find the true enrichment, we invert the matrix:

The Derivatization Problem (GC-MS Specific)

In GC-MS, you must derivatize metabolites (e.g., TBDMS, MOX) to make them volatile. These agents add carbons that are never labeled by your tracer but always contribute natural 13C background.

-

Rule: You must define the chemical formula of the entire derivatized fragment , not just the metabolite.

-

Example: Lactate (C3) + TBDMS (C6) = Measured Fragment (C9). The software corrects for the natural abundance of all 9 carbons.

Visualization: The Correction Workflow

Figure 2: Computational workflow for Natural Abundance Correction (NAC). The raw data is deconvolved using a matrix derived from the molecule's total elemental composition.

Module 4: Advanced Troubleshooting & FAQs

Q: My corrected data shows negative fractional abundances (e.g., -2%). How is this possible?

A: Negative values are physically impossible but mathematically common. They indicate Over-Correction . Root Causes:

-

Incorrect Formula: You included derivatization atoms in the formula but are analyzing an underivatized fragment (or vice versa).

-

Low Signal-to-Noise: In low-abundance metabolites, noise in the M+1/M+2 channels is subtracted as if it were natural abundance, driving the result below zero.

-

Resolution Mismatch: In High-Resolution MS (Orbitrap/FT-ICR), you might be resolving the

N or

Fix: Use resolution-aware software like AccuCor or IsoCorrectoR for HRMS data [1, 3].

Q: How do I handle "Tracer Impurity"?

A: Most commercial [U-13C]glucose is ~99% pure. The 1% impurity is

-

Impact: This lowers the M+n peak and increases M+(n-1).

-

Correction: Input the specific purity (from your Certificate of Analysis) into the software. The correction matrix (

) will be adjusted to account for the probability of tracer impurity.

Q: Can I manually correct using a spreadsheet?

A: For simple C3 molecules, yes. For complex networks, no . Manual calculation fails to account for the "cascading" effect where M+2 contributes to M+3 background, etc. Always use validated algorithms like IsoCor (Python) or IsoCorrectoR (R).

References

-

Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of high-resolution mass spectrometry data. Analytical Chemistry.[2]

-

Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[2][3][4][5][6] Nature Protocols.[2][4]

-

Paul, P., et al. (2022).IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics.

-

Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments.[7][8] Bioinformatics.[7]

Sources

- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 2. shimadzu.com [shimadzu.com]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. References | www.13cflux.net [13cflux.net]

- 6. researchgate.net [researchgate.net]

- 7. IsoCor: correcting MS data in isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

A Researcher's Guide to Specific Methylation: Bromomethane-13C vs. Diazomethane

In the landscape of modern chemical synthesis, particularly within drug discovery and development, the precise introduction of a methyl group is a fundamental and often pivotal transformation. The choice of methylating agent can profoundly impact reaction efficiency, substrate compatibility, and, critically, laboratory safety. This guide provides an in-depth comparison of two distinct methylating agents: the isotopically labeled and versatile Bromomethane-13C and the highly reactive yet notoriously hazardous Diazomethane. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific methylation reactions.

The Critical Role of Methylation in Scientific Advancement

Methylation, the addition of a methyl group (-CH₃) to a substrate, is a cornerstone of organic chemistry and holds significant sway in the pharmaceutical sciences. It can alter a molecule's steric profile, lipophilicity, and metabolic stability, thereby influencing its biological activity and pharmacokinetic properties. The use of isotopically labeled methylating agents, such as this compound, further empowers researchers to trace metabolic pathways and elucidate reaction mechanisms through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[][2][3][4]

At a Glance: Key Decision-Making Factors

| Feature | This compound | Diazomethane |

| Primary Use | Introduction of a ¹³C-labeled methyl group for isotopic tracing and mechanistic studies. | Highly efficient methylation of carboxylic acids and phenols. |

| Reactivity | Moderately reactive S_N2 electrophile. Requires activation of the substrate (e.g., deprotonation). | Extremely reactive; readily methylates acidic protons without the need for a strong base. |

| Substrate Specificity | Broad; can methylate a variety of nucleophiles (O, N, S). | Highly selective for acidic protons, primarily carboxylic acids (pKa ~5) and phenols (pKa ~10).[][5] |

| Safety Profile | Toxic and a suspected carcinogen. Volatile liquid requiring careful handling in a fume hood. | Extremely toxic, explosive, and carcinogenic gas.[6][7] Requires specialized glassware and handling procedures. |

| Handling | Commercially available as a neat liquid or in solution. Handled with standard laboratory precautions for toxic reagents. | Typically generated in situ immediately before use to minimize risk.[8] |

| Byproducts | Bromide salts. | Nitrogen gas (N₂), which is non-polluting but requires proper venting.[9] |

Delving into the Reagents: A Detailed Analysis

This compound: The Precision Tool for Isotopic Labeling

This compound (¹³CH₃Br) is a valuable reagent for introducing a stable isotope label into a molecule. This isotopic enrichment allows for the unambiguous tracking of the methyl group in subsequent biological or chemical transformations, providing invaluable data for drug metabolism studies and reaction mechanism elucidation.[][2][3][4]

Mechanism of Action:

This compound acts as an electrophile in a typical bimolecular nucleophilic substitution (S_N2) reaction. The carbon atom, being attached to the electronegative bromine atom, carries a partial positive charge and is susceptible to attack by a nucleophile. For the methylation of an alcohol or phenol, the hydroxyl group must first be deprotonated by a base to form a more potent alkoxide or phenoxide nucleophile.

Diagram: S_N2 Methylation with this compound

Caption: S_N2 methylation pathway using this compound.

Advantages:

-

Isotopic Labeling: Its primary advantage is the introduction of a ¹³C label, crucial for metabolic and mechanistic studies.[][2][3][4]

-

Versatility: It can be used to methylate a wide range of nucleophiles, including amines and thiols, in addition to hydroxyl groups.

-

Commercial Availability: Readily available from various chemical suppliers.

Limitations:

-

Moderate Reactivity: Generally requires a base to activate the substrate, which may not be compatible with sensitive functional groups.

-

Toxicity: Bromomethane is toxic and a suspected carcinogen, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

Diazomethane: The Powerhouse of Methylation

Diazomethane (CH₂N₂) is a highly reactive gas renowned for its ability to rapidly and cleanly methylate carboxylic acids and phenols under mild conditions.[6][9]

Mechanism of Action:

The methylation of a carboxylic acid with diazomethane proceeds through a two-step mechanism. First, the acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the highly reactive methyldiazonium species in an S_N2 reaction, displacing nitrogen gas as an excellent leaving group.[9]

Diagram: Diazomethane Methylation of a Carboxylic Acid

Caption: Mechanism of carboxylic acid methylation by diazomethane.

Advantages:

-

High Reactivity and Yield: Reacts rapidly and often quantitatively with carboxylic acids and phenols at room temperature.[6]

-

Mild Conditions: Does not require harsh bases or high temperatures.

-

Clean Reaction: The only byproduct is nitrogen gas, simplifying purification.[9]

Limitations:

-

Extreme Hazard: Diazomethane is a highly toxic, explosive, and carcinogenic gas.[6][7] It is sensitive to shock, light, and rough surfaces.

-

Limited Substrate Scope: Primarily effective for acidic protons and is generally unreactive towards less acidic alcohols without a catalyst.[][5]

-

Handling Complexity: Due to its instability, it is almost always generated in situ for immediate consumption, requiring specialized equipment and procedures.[8]

Head-to-Head: A Comparative Summary

| Parameter | This compound | Diazomethane | The Better Choice When... |

| Yield (Typical) | Good to excellent, but dependent on base and substrate. | Excellent to quantitative for ideal substrates.[6] | Diazomethane for high-yield methylation of simple carboxylic acids and phenols. |

| Reaction Time | Can range from hours to overnight. | Typically very fast, often complete within minutes. | Diazomethane for rapid transformations. |

| Safety | Toxic, handle with care. | Extremely hazardous (toxic, explosive). | This compound is significantly safer, though still requires precautions. |

| Cost-Effectiveness | Generally more expensive due to the isotopic label. | Reagents for in-situ generation are relatively inexpensive, but specialized equipment adds to the cost. | Diazomethane (in terms of reagent cost) for non-labeled methylation. |

| Ease of Use | Relatively straightforward for those familiar with handling toxic liquids. | Requires significant expertise and specialized setup for safe generation and use. | This compound for ease of handling and broader accessibility. |

Experimental Protocols: A Practical Guide

Protocol 1: Methylation of a Phenol using this compound

This protocol details the O-methylation of a generic phenol using this compound.

Materials:

-

Phenol (1.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

-

This compound (1.1 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add the this compound via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Diagram: Workflow for Phenol Methylation with this compound

Caption: Experimental workflow for phenol methylation.

Protocol 2: In-Situ Generation and Methylation of a Carboxylic Acid with Diazomethane

This protocol outlines the small-scale, in-situ generation of diazomethane from Diazald® and its immediate use for the methylation of a carboxylic acid. This procedure must be performed in a dedicated fume hood with a blast shield and by personnel experienced in handling diazomethane.

Materials:

-

Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

-

Diethyl ether

-

Ethanol